
Rifamide sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamide sodium salt is a derivative of rifamycin, a group of antibiotics that are synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycins are particularly effective against mycobacteria and are used to treat tuberculosis, leprosy, and mycobacterium avium complex infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rifamide sodium salt is synthesized through chemical modification of rifamycin B, which is obtained from the fermentation of Amycolatopsis rifamycinica. The synthetic route involves the conversion of rifamycin B to rifamycin SV, followed by further chemical modifications to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica, followed by extraction and purification of rifamycin B. The compound is then chemically modified to produce rifamycin SV and subsequently this compound. The process includes several steps of crystallization and filtration to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Rifamide sodium salt undergoes various chemical reactions, including:
Oxidation: Rifamycins can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the rifamycin molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various rifamycin derivatives with enhanced antibacterial activity and different pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Rifamide sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of antibiotics.
Biology: Employed in research on bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including tuberculosis and leprosy.
Industry: Used in the development of new antibiotics and antibacterial agents.
Mecanismo De Acción
Rifamide sodium salt exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial growth and replication. The compound binds strongly to the enzyme, making it highly effective against mycobacteria .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
- Rifalazil
Uniqueness
Rifamide sodium salt is unique due to its specific modifications, which enhance its solubility and stability compared to other rifamycin derivatives. This makes it particularly effective for certain medical applications, such as parenteral and topical treatments .
Propiedades
Número CAS |
53109-90-3 |
|---|---|
Fórmula molecular |
C43H57N2NaO13 |
Peso molecular |
832.9 g/mol |
Nombre IUPAC |
sodium;(9E,19E,21E)-13-acetyloxy-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate |
InChI |
InChI=1S/C43H58N2O13.Na/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28;/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53);/q;+1/p-1/b15-14+,18-17+,22-16+; |
Clave InChI |
XCKCSZUXRGMXMS-YFWZYUIDSA-M |
SMILES isomérico |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)[O-].[Na+] |
SMILES canónico |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)[O-].[Na+] |
Números CAS relacionados |
2750-76-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


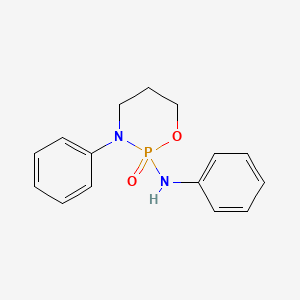
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
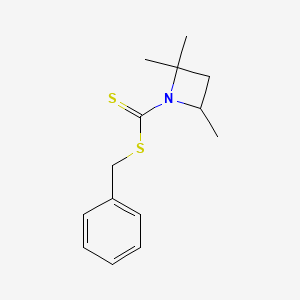
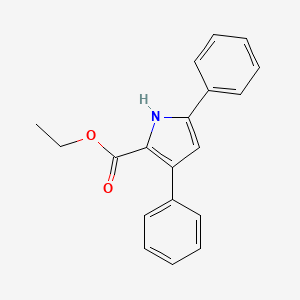


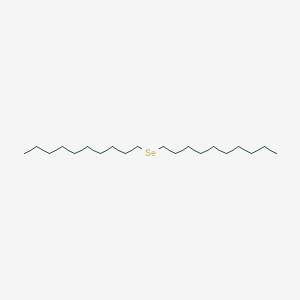
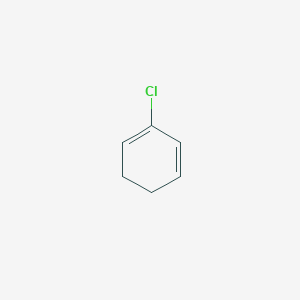
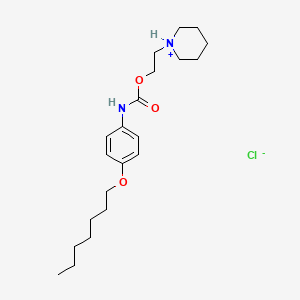

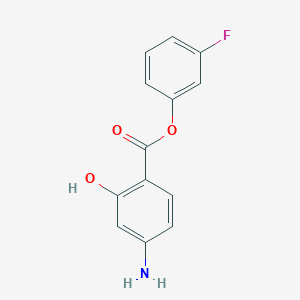
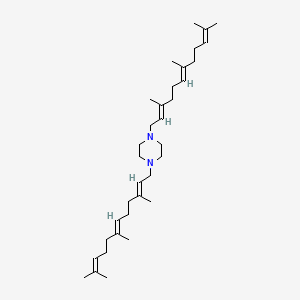
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
